molecular formula C6H7NO2 B105430 Methyl 1H-pyrrole-2-carboxylate CAS No. 1193-62-0

Methyl 1H-pyrrole-2-carboxylate

Cat. No.: B105430
CAS No.: 1193-62-0
M. Wt: 125.13 g/mol
InChI Key: VONGYFFEWFJHNP-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C6H7NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Methyl 1H-pyrrole-2-carboxylate is a biochemical reagent . .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, it is known to be stable under recommended storage conditions . It is incompatible with strong oxidizing agents, strong acids, and strong bases . These factors may influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1H-pyrrole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of pyrrole with dimethyl carbonate in the presence of a base. This reaction typically occurs under mild conditions and yields the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the esterification of pyrrole-2-carboxylic acid with methanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways involving pyrrole derivatives.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

Methyl 1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its ester functionality, which makes it more reactive in certain chemical reactions compared to its non-esterified counterparts. This reactivity is particularly useful in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

methyl 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6(8)5-3-2-4-7-5/h2-4,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONGYFFEWFJHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152407
Record name Methyl pyrrole-2-carboxylate
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-62-0
Record name Methyl pyrrole-2-carboxylate
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Record name 1193-62-0
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Record name Methyl pyrrole-2-carboxylate
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Record name METHYL 1H-PYRROLE-2-CARBOXYLATE
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Record name METHYL PYRROLE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

To pyrrole-2-carboxylic acid (1.11 g., 0.010 mol) in 5 ml. DMF at 0° was added N-(ethyl)diisopropylamine (1.806 ml., 0.0105 mol) followed by methyl iodide (0.654 ml., 0.0105 mol). The mixture was stirred 18 hours at room temperature, diluted with 10 ml. ethyl acetate and 10 ml. H2O, the pH adjusted to 8.5, and the organic layer separated, washed 1×10 ml. H2O, dried over Na2SO4, and stripped with CHCl3 chase to yield title product as a gummy solid containing 10% DMF, 0.93 g.; 1H-nmr (CDCl3) delta (narrow product peaks only): 3.80 (s, 3H), 6.15 (m, 1H), 6.83 (m, 2H).
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Synthesis routes and methods II

Procedure details

Method 4 General Experimental: Pyrrole-2-carboxylic acid (90.0 mmol, 10.0 g) in diethyl ether (200 ml) was treated with diazomethane (270 mmol, generated from N-nitroso-N-methyl urea), then back titrated with acetic acid until the yellow color dissipated. The solution was washed with saturated aqueous sodium bicarbonate (3×20 ml) and brine (3×20 ml), then concentrated under reduced pressure to provide 10 g (88%) of pyrrole-2-carboxylic acid methyl ester. 1H NMR (CDCl3) δ9.14 (1H, s), 6.98-6.65 (1H, m), 6.94-6.91 (1H, m), 6.29-6.26 (1H, m), 3.86 (3H, s).
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Synthesis routes and methods III

Procedure details

Chlorotrimethylsilane (17.9 mL, 141 mmol, 2.5 equiv) is added in one portion to a solution of pyrrole-2-carboxylic acid (6.28 g, 56.5 mmol) in dry methanol (100 mL) under N2 at rt. After stirring overnight, the reaction mixture is concentrated in vacuo, redissolved in dichloromethane, washed with water, dried (Na2SO4) and concentrated to give 4.62 g of methyl pyrrole-2-carboxylate as a tannish semi-crystalline solid (65%), which was used without further purification. 1H NMR (CDCl3) d 9.3 (br s, 1H), 6.96 (br m, 1H), 6.92 (br m, 1H), 6.29 (br q, 1H), 3.86 (s, 3H).
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Synthesis routes and methods IV

Procedure details

40 ml of a solution of 45 (mmoles) of 2-chlorocarbonyl-1H-pyrrole in methylene chloride were added dropwise to a cold mixture of 4.3 ml of pyridine and 3.5 ml of methanol and the mixture was washed with water, then with 6 ml of N sodium hydroxide, and was extracted with methylene chloride. The organic phases were dried and concentrated to dryness and the residue was chromatographed over silica. Elution with a mixture of hexane and ethyl acetate (8-2) yielded 4.014 g of methyl 1H-pyrrole-2-carboxylate melting at ≃74° C.
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of Methyl 1H-pyrrole-2-carboxylate?

A1: this compound is characterized by a planar structure. The pyrrole ring and the methoxycarbonyl group (O/C/O/C) are nearly coplanar, with a dihedral angle of 3.6° between them. [] This planarity can influence its interactions in chemical reactions and biological systems.

Q2: How does this compound interact with other molecules in its crystal structure?

A2: In its crystal structure, this compound molecules interact through N-H⋯O hydrogen bonds. The nitrogen atom of the pyrrole ring acts as a hydrogen bond donor to the carbonyl oxygen atom (C=O) of a neighboring molecule. [] This interaction leads to the formation of helical chains along the crystallographic b-axis.

Q3: Can you describe a specific synthetic route where this compound serves as a key starting material?

A3: this compound is a crucial precursor in the synthesis of 2,3-Dihydro-7-methyl-1H-pyrrolizin-1-one, also known as the sex pheromone Danaidone. [] This synthesis involves a Dieckmann reaction on the N-propanoate derivative of this compound.

Q4: Are there any studies investigating the hydrogen bonding capabilities of this compound in comparison to its derivatives?

A5: Yes, studies have delved into the hydrogen bonding patterns of this compound and compared it to derivatives like 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one and 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one. [] These studies revealed that while this compound forms chain C(5) motifs through N-H⋯O hydrogen bonds, its derivatives exhibit different motifs, like R12(5) and R21(7), impacting their crystal packing and potentially influencing their physical properties.

Q5: Have computational chemistry methods been applied to this compound or its derivatives?

A6: Indeed, computational methods like ωB97XD/6-311++G(d,p) level of theory have been employed to estimate the interaction energies of hydrogen bonding systems in this compound and its derivatives. [] Such calculations provide insights into the relative stability of different hydrogen bonding arrangements and their potential influence on the compound's properties.

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